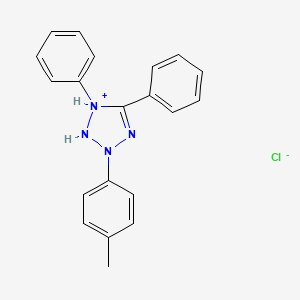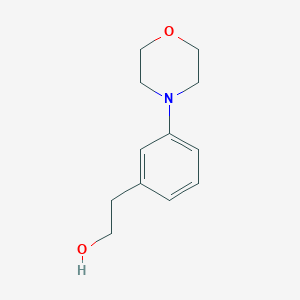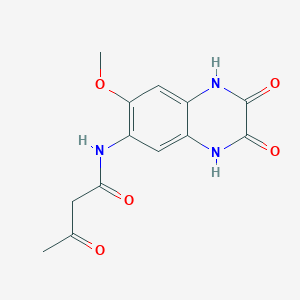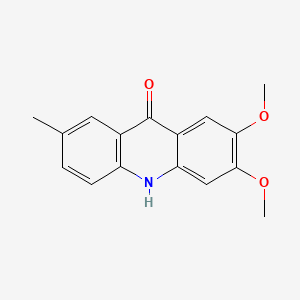
2,3-Dimethoxy-7-methylacridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethoxy-7-methylacridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents. The structure of this compound includes a tricyclic aromatic system with methoxy groups at positions 2 and 3, and a methyl group at position 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-7-methylacridin-9(10H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with aromatic aldehydes, followed by cyclization and oxidation steps. The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the acridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, catalysts, and solvents is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-7-methylacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acridinone to dihydroacridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine quinones, while reduction can produce dihydroacridines. Substitution reactions can introduce a wide range of functional groups, leading to diverse acridine derivatives.
Scientific Research Applications
2,3-Dimethoxy-7-methylacridin-9(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex acridine derivatives.
Biology: The compound is studied for its interactions with DNA and proteins, making it a valuable tool in molecular biology.
Medicine: Research focuses on its potential as an anticancer and antimalarial agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: It is used in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-7-methylacridin-9(10H)-one involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound may also interact with various enzymes and proteins, affecting cellular signaling pathways and leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Amsacrine: An acridine derivative used as an anticancer agent.
Proflavine: Another acridine compound with antibacterial and antiseptic properties.
Uniqueness
2,3-Dimethoxy-7-methylacridin-9(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups and a methyl group influences its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H15NO3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
2,3-dimethoxy-7-methyl-10H-acridin-9-one |
InChI |
InChI=1S/C16H15NO3/c1-9-4-5-12-10(6-9)16(18)11-7-14(19-2)15(20-3)8-13(11)17-12/h4-8H,1-3H3,(H,17,18) |
InChI Key |
VHMWEOACSYZSAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



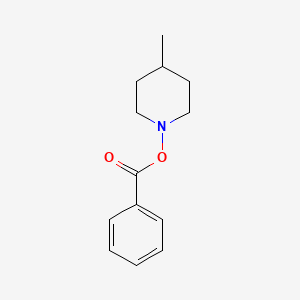

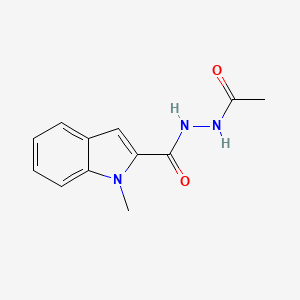
![2-Hydroxy-8,8-dimethyltetrahydro-4,7-methanobenzo[d][1,3,2]dioxaborole-4(3aH)-carboxylic acid](/img/structure/B14135528.png)
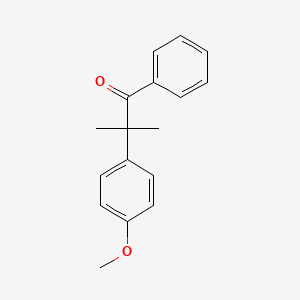

![Benzene, [(trifluoromethyl)seleno]-](/img/structure/B14135539.png)
![4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(4-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14135547.png)
![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)
